Clinical Efficacy: Fasudil vs. Nimodipine for Cerebral Vasospasm Prevention in SAH Patients
Fasudil demonstrates superior clinical outcomes compared to nimodipine, the current standard-of-care calcium channel blocker, in a randomized controlled trial of 63 fasudil-treated and 66 nimodipine-treated SAH patients. The proportion of patients achieving a good clinical outcome (Glasgow Outcome Scale) was 74.5% in the fasudil group versus 61.7% in the nimodipine group (p = 0.040) [1]. A separate randomized trial of 72 patients reported symptomatic vasospasm incidence of 15.2% (5/33) for fasudil versus 28.1% (9/32) for nimodipine, with good recovery achieved in 69.7% (23/33) versus 55.9% (19/34) of patients, respectively .
| Evidence Dimension | Clinical efficacy: Good outcome rate (Glasgow Outcome Scale) |
|---|---|
| Target Compound Data | 74.5% (41/55 patients) |
| Comparator Or Baseline | Nimodipine: 61.7% (37/60 patients) |
| Quantified Difference | Absolute difference: +12.8%; p = 0.040 |
| Conditions | Randomized open trial; 63 fasudil vs 66 nimodipine; SAH surgery patients; 1998-2004 |
Why This Matters
This head-to-head clinical evidence directly supports selection of fasudil over nimodipine for cerebral vasospasm prophylaxis when improved functional recovery is the primary therapeutic objective.
- [1] Zhao J, et al. Effect of fasudil hydrochloride on cerebral vasospasm after aneurysmal subarachnoid hemorrhage. Neurol Med Chir (Tokyo). 2006;46(9):421-428. View Source
